Fluorine-Induced pKa and Density Shift Versus Non-Fluorinated Analog (CAS 109384-19-2)
The introduction of fluorine at the 3-position of the piperidine ring produces measurable changes in physicochemical properties relative to the non-fluorinated analog tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2). The predicted pKa of the fluorinated compound is 13.65±0.40, representing a decrease of approximately 1.15 pKa units compared to 14.80±0.20 for the non-fluorinated analog . This indicates enhanced acidity of the hydroxyl proton in the fluorinated derivative. Concurrently, the predicted density increases from 1.107±0.06 g/cm³ to 1.15±0.1 g/cm³ . These property differences are directly relevant to hydrogen-bonding capacity, solubility, and formulation behavior in downstream drug candidates.
| Evidence Dimension | Predicted pKa (acid dissociation constant of the hydroxyl group) |
|---|---|
| Target Compound Data | pKa = 13.65 ± 0.40 |
| Comparator Or Baseline | tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2): pKa = 14.80 ± 0.20 |
| Quantified Difference | ΔpKa ≈ –1.15 (fluorinated compound is more acidic) |
| Conditions | Predicted values from ChemicalBook; calculated using ACD/Labs or analogous in silico pKa prediction software |
Why This Matters
A 1.15-unit pKa shift alters the protonation state of the hydroxyl group under physiological or near-physiological conditions, affecting hydrogen-bond donor strength and potentially target binding, solubility, and pharmacokinetics of derived compounds—factors directly relevant to selecting the correct building block for medicinal chemistry programs.
